molecular formula C13H10N2O2S B2436108 N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 887346-11-4

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2436108
CAS RN: 887346-11-4
M. Wt: 258.3
InChI Key: JAQFWTWWMNXZMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives has been studied extensively. For instance, a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives was synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various compounds .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles have diverse applications in drug development .


Physical And Chemical Properties Analysis

The molecular weight of “N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is 177.23 g/mol . The thiazole ring in the molecule consists of sulfur and nitrogen, which gives the molecule aromatic properties .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have been found to have a variety of pharmaceutical and biological activities. They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemical Applications

Thiazoles are used in the development of agrochemicals. They are used in the synthesis of various pesticides and herbicides .

Industrial Applications

In the industrial sector, thiazoles are used in the production of rubber vulcanization . They are also used in the synthesis of liquid crystals .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers. They are used in the development of photosensitive materials .

Antitumor Activity

Some thiazole derivatives have been found to have antitumor activity. For example, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity .

Antioxidant Activity

Thiazoles have been found to have antioxidant activity. They are used in the development of drugs and supplements that help protect the body from damage caused by harmful molecules called free radicals .

Antimicrobial Activity

Thiazoles have been found to have antimicrobial activity. They are used in the development of drugs that inhibit the growth of or destroy microorganisms .

Anti-Alzheimer Activity

Thiazoles have been found to have anti-Alzheimer activity. They are used in the development of drugs that help in the treatment of Alzheimer’s disease .

Future Directions

Thiazole derivatives have shown potential in various therapeutic areas, and there is ongoing research to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” and similar compounds could have potential future applications in medicinal chemistry .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQFWTWWMNXZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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